molecular formula C24H29FN4O2 B1507921 1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-piperidine CAS No. 885270-89-3

1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-piperidine

Cat. No.: B1507921
CAS No.: 885270-89-3
M. Wt: 424.5 g/mol
InChI Key: DOTWOTWDKIYEPT-UHFFFAOYSA-N
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Description

1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-piperidine is a synthetic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. Its molecular structure combines features from the piperidine ring, benzoimidazole core, and a fluorobenzyl group, making it a versatile candidate for drug development and other scientific research.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-piperidine typically involves multiple steps Commonly, the process begins with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group The benzoimidazole ring is then formed by condensing appropriate precursors

Industrial production methods: In an industrial setting, this compound can be synthesized in larger batches by scaling up the laboratory procedures, optimizing reaction conditions to increase yield and purity, and utilizing continuous flow techniques where applicable to improve efficiency.

Chemical Reactions Analysis

Types of reactions it undergoes: 1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-piperidine undergoes several types of reactions, including:

  • Oxidation: Modifying the benzoimidazole ring or fluorobenzyl group.

  • Reduction: For potential modifications or functional group interconversions.

  • Substitution: Especially nucleophilic substitutions on the benzoimidazole core or fluorobenzyl group.

Common reagents and conditions used in these reactions:

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reducing agents such as sodium borohydride or lithium aluminium hydride.

  • Nucleophiles like amines or alkoxides for substitution reactions.

Major products formed from these reactions:

  • Oxidized derivatives with modified aromatic rings or aliphatic side chains.

  • Reduced forms with modified benzoimidazole or piperidine rings.

  • Substitution products with different functional groups replacing hydrogen atoms or halogens.

Scientific Research Applications

1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-piperidine has extensive applications:

  • In chemistry, it serves as an intermediate in the synthesis of complex molecules.

  • In biology, it can act as a ligand in binding studies.

  • In medicine, it has potential as a pharmaceutical lead compound with activity against certain diseases.

  • In industry, it can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to fit into binding pockets, influencing biochemical pathways. The piperidine ring and benzoimidazole core may mimic natural substrates, enabling the compound to modulate biological activity effectively.

Comparison with Similar Compounds

Similar compounds include:

  • 1-Boc-3-[1-benzyl-1H-benzoimidazol-2-ylamino]-piperidine.

  • 1-Boc-3-[1-(4-chloro-benzyl)-1H-benzoimidazol-2-ylamino]-piperidine.

  • 1-Boc-3-[1-(4-methyl-benzyl)-1H-benzoimidazol-2-ylamino]-piperidine.

These compounds share a core structural similarity but differ in the nature of the substituents on the benzoimidazole ring. 1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-piperidine is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical properties and biological activities compared to its analogs.

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Properties

IUPAC Name

tert-butyl 3-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O2/c1-24(2,3)31-23(30)28-14-6-7-19(16-28)26-22-27-20-8-4-5-9-21(20)29(22)15-17-10-12-18(25)13-11-17/h4-5,8-13,19H,6-7,14-16H2,1-3H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTWOTWDKIYEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00722932
Record name tert-Butyl 3-({1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl}amino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-89-3
Record name tert-Butyl 3-({1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl}amino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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